molecular formula C19H11F2N3O2S B12139906 (2Z)-6-(4-fluorobenzyl)-2-(2-fluorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-6-(4-fluorobenzyl)-2-(2-fluorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B12139906
M. Wt: 383.4 g/mol
InChI Key: IAGVQBPUUARMFV-YBEGLDIGSA-N
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Description

(2Z)-6-(4-fluorobenzyl)-2-(2-fluorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-(4-fluorobenzyl)-2-(2-fluorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiazolo[3,2-b][1,2,4]triazine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorobenzyl group: This can be achieved through nucleophilic substitution reactions using fluorobenzyl halides.

    Formation of the fluorobenzylidene group: This step involves the condensation of the intermediate with fluorobenzaldehyde under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-(4-fluorobenzyl)-2-(2-fluorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Fluorobenzyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-6-(4-fluorobenzyl)-2-(2-fluorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its fluorinated groups make it suitable for use in imaging studies, such as positron emission tomography (PET).

Medicine

In medicinal chemistry, this compound has potential applications as a therapeutic agent. Its structure can be modified to enhance its pharmacological properties, such as increasing its potency or selectivity for specific targets.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for use in high-performance applications.

Mechanism of Action

The mechanism of action of (2Z)-6-(4-fluorobenzyl)-2-(2-fluorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl and fluorobenzylidene groups can enhance binding affinity and selectivity, leading to the modulation of biological pathways. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor signaling by interacting with receptor domains.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-6-(4-chlorobenzyl)-2-(2-chlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
  • (2Z)-6-(4-methylbenzyl)-2-(2-methylbenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Uniqueness

Compared to similar compounds, (2Z)-6-(4-fluorobenzyl)-2-(2-fluorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is unique due to the presence of fluorine atoms. Fluorine atoms can significantly influence the compound’s chemical and biological properties, such as increasing metabolic stability, enhancing binding affinity, and improving pharmacokinetic profiles. This makes the compound particularly valuable in drug discovery and development.

Properties

Molecular Formula

C19H11F2N3O2S

Molecular Weight

383.4 g/mol

IUPAC Name

(2Z)-6-[(4-fluorophenyl)methyl]-2-[(2-fluorophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C19H11F2N3O2S/c20-13-7-5-11(6-8-13)9-15-17(25)22-19-24(23-15)18(26)16(27-19)10-12-3-1-2-4-14(12)21/h1-8,10H,9H2/b16-10-

InChI Key

IAGVQBPUUARMFV-YBEGLDIGSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)F)S2)F

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)F)S2)F

Origin of Product

United States

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